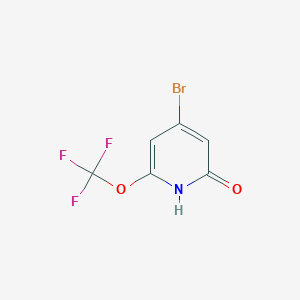

4-Bromo-6-(trifluoromethoxy)pyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrF3NO2 |

|---|---|

Molecular Weight |

257.99 g/mol |

IUPAC Name |

4-bromo-6-(trifluoromethoxy)-1H-pyridin-2-one |

InChI |

InChI=1S/C6H3BrF3NO2/c7-3-1-4(12)11-5(2-3)13-6(8,9)10/h1-2H,(H,11,12) |

InChI Key |

NVKZMXNNQWFNGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(NC1=O)OC(F)(F)F)Br |

Origin of Product |

United States |

Structural Significance Within Halogenated Pyridinol Chemistry

The pyridin-2-ol scaffold is a well-established privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds. nih.gov The introduction of halogen atoms onto this core dramatically influences the molecule's physicochemical properties. The presence of a bromine atom at the 4-position of the pyridin-2-ol ring in 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is of particular structural significance.

Halogenation, and specifically bromination, can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov The bromine atom, with its specific size and electronegativity, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. nih.gov Furthermore, the bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the facile introduction of additional chemical diversity.

The Role of Trifluoromethoxy Functionality in Advanced Organic Molecules

The trifluoromethoxy (-OCF3) group is a highly sought-after substituent in the design of advanced organic molecules, particularly in the pharmaceutical and agrochemical industries. mdpi.com Its incorporation into a molecular scaffold, as seen in 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol, imparts a range of desirable properties.

Overview of Research Landscape and Potential Areas of Investigation for the Compound

Exploration of Direct Synthetic Pathways

Direct synthesis of the target compound would involve the strategic introduction of the bromo, trifluoromethoxy, and hydroxyl groups onto a pyridine (B92270) ring. This can be approached by either building the substituted ring from acyclic precursors or by functionalizing a pre-existing pyridin-2-ol core.

Regioselective Bromination of Pyridinol Precursors

A key step in the synthesis would be the regioselective bromination at the C4 position of a suitable pyridin-2-ol precursor. The starting material for this approach would ideally be 6-(trifluoromethoxy)pyridin-2-ol . The hydroxyl group at the C2 position directs electrophilic substitution, but the regioselectivity can be influenced by the nature of the substituent at the C6 position and the brominating agent used.

Various brominating agents are employed for the regioselective bromination of heterocyclic compounds. For instance, reagents like N-Bromosuccinimide (NBS) are commonly used for the bromination of activated rings. The reaction conditions, including the choice of solvent and temperature, would be critical to control the position of bromination and avoid side reactions. Research on related structures, such as 6-hydroxytetrahydroisoquinolines, has shown that molecular bromine can afford regioselective bromination. researchgate.net For pyridine N-oxides, a combination of p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide offers a mild and regioselective bromination method. tcichemicals.com

Table 1: Potential Bromination Conditions for 6-(trifluoromethoxy)pyridin-2-ol

| Brominating Agent | Catalyst/Activator | Solvent | Potential Outcome |

| N-Bromosuccinimide (NBS) | Peroxide or light | CCl4 or CH3CN | C4-bromination |

| Bromine (Br2) | Acetic Acid | Acetic Acid | C4-bromination |

| Tetrabutylammonium tribromide (TBATB) | None | MeCN | Mild and selective bromination |

It is important to note that the electron-withdrawing nature of the trifluoromethoxy group would deactivate the ring towards electrophilic substitution, potentially requiring harsher conditions compared to more electron-rich pyridinols.

Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and agrochemical chemistry due to its unique electronic properties and metabolic stability. nih.gov Its introduction onto a pyridine ring can be challenging. A potential strategy involves the trifluoromethoxylation of a pre-functionalized pyridine, such as 4-bromopyridin-2-ol .

Methods for trifluoromethoxylation often involve reagents that can deliver the -OCF3 group. While direct trifluoromethoxylation of pyridinols can be difficult, related transformations on other heterocyclic systems provide insights. For instance, the conversion of a hydroxyl group to a trifluoromethoxy group can sometimes be achieved, though this is not a trivial transformation. More commonly, the trifluoromethoxy group is introduced by displacing a suitable leaving group, such as a halide, with a trifluoromethoxide source. However, generating and handling trifluoromethoxide anion can be challenging due to its instability.

Another approach involves the construction of the pyridine ring with the trifluoromethoxy group already incorporated in one of the building blocks. nih.gov

Multi-Component Reactions and Cyclization Approaches for Pyridine Rings

The construction of the polysubstituted pyridine ring of This compound in a single or few steps through multi-component reactions (MCRs) or cyclization strategies is an attractive approach. These methods offer efficiency by forming multiple bonds in one pot.

A plausible cyclization strategy could involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a trifluoroacetyl-containing building block and a nitrogen source, often ammonia (B1221849) or an ammonium (B1175870) salt. For example, a β-ketoester bearing a trifluoromethyl group can react with an enamine to construct the pyridine ring. orgsyn.org To incorporate the bromine at the C4 position, a brominated building block would be required.

A general representation of a cyclization approach is the reaction of a compound containing the trifluoromethoxy group with other precursors to form the desired substituted pyridin-2-one. For instance, a derivative of 4,4,4-trifluoroacetoacetate could potentially be a starting material. researchgate.net

Table 2: Potential Building Blocks for Cyclization Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Trifluoromethoxy-containing β-ketoester | Bromomalononitrile | Ammonia/Ammonium Acetate | Heat, various catalysts | This compound |

| 1,1,1-Trifluoro-3-(trifluoromethoxy)propan-2-one | Cyanoacetamide | Brominated aldehyde | Base-catalyzed condensation | This compound |

Transformation from Related Pyridine Derivatives

An alternative to de novo synthesis is the conversion of a readily available, pre-functionalized pyridine into the target molecule.

Halogen Exchange Reactions

Halogen exchange reactions can be a powerful tool for the synthesis of halogenated aromatic compounds. science.gov For instance, if a 4,6-dihalopyridin-2-ol with a different halogen at the 6-position (e.g., chlorine or iodine) were available, a selective halogen exchange could potentially introduce the trifluoromethoxy group. However, the direct substitution of a halogen with a trifluoromethoxy group is not a standard reaction and would likely require specific catalysts or reagents.

More commonly, a halogen at a specific position can be exchanged for another halogen. For example, a less reactive chloro- or bromo-substituent could be converted to a more reactive iodo-substituent to facilitate subsequent cross-coupling reactions. Regioselective halogen-metal exchange reactions followed by quenching with an appropriate electrophile can also be utilized to introduce different functional groups. organic-chemistry.org

Functional Group Interconversion at the Pyridine Core

Functional group interconversion (FGI) represents a versatile strategy for the late-stage modification of the pyridine core. ub.edu Starting from a pyridine derivative with a different functional group at the C6-position, a series of reactions could be employed to install the trifluoromethoxy group.

For example, a 6-amino or 6-hydroxy group on a 4-bromopyridin-2-ol could serve as a handle for further functionalization. The conversion of a hydroxyl group to a trifluoromethoxy group is a challenging but reported transformation. Similarly, an amino group can be converted to a variety of other functionalities through diazotization reactions.

Another possibility is the modification of a trifluoromethyl group, which is more commonly introduced, into a trifluoromethoxy group, although this is not a straightforward conversion. The synthesis of trifluoromethylpyridines is well-established and can be achieved through various methods, including the use of trifluoromethyl-containing building blocks or direct trifluoromethylation of the pyridine ring. nih.gov

Table 3: Potential Functional Group Interconversions

| Starting Material | Target Functional Group | Reagents and Conditions |

| 4-Bromo-6-hydroxypyridin-2-ol | 6-Trifluoromethoxy | Reagents for trifluoromethoxylation of phenols |

| 4-Bromo-6-aminopyridin-2-ol | 6-Trifluoromethoxy | Diazotization followed by reaction with a trifluoromethoxide source |

| 4-Bromo-6-(trifluoromethyl)pyridin-2-ol | 6-Trifluoromethoxy | Multi-step conversion |

Modern Catalytic Approaches in Synthesis

The introduction of modern catalytic methods has revolutionized the synthesis of complex heterocyclic systems, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical approaches. While specific literature on the direct application of these methods to this compound is limited, the principles of these reactions on analogous structures provide a clear blueprint for its synthetic manipulation.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the bromine atom at the 4-position of the target molecule is ideally suited for such transformations. rsc.org

Carbon-Carbon Bond Formation:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. For this compound, this would involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. A typical catalytic system for the Suzuki-Miyaura reaction on a bromo-pyridine scaffold would involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like sodium carbonate. The reaction is generally tolerant of a wide range of functional groups.

The Heck reaction , another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. This could be employed to introduce alkenyl substituents at the 4-position of the pyridin-2-ol ring.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. bldpharm.com This reaction, typically co-catalyzed by copper, would allow for the introduction of alkynyl moieties onto the 4-position of the target compound.

Carbon-Nitrogen Bond Formation:

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, coupling an amine with an aryl halide. organic-chemistry.org This reaction would be instrumental in introducing a diverse range of amino substituents at the 4-position of this compound. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Below is an interactive data table summarizing representative conditions for these palladium-catalyzed reactions on similar bromo-heterocyclic substrates.

| Cross-Coupling Reaction | Coupling Partner | Typical Catalyst System | Typical Base |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃ |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, piperidine |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | NaOt-Bu, Cs₂CO₃ |

Other Transition Metal-Mediated Syntheses

While palladium catalysis is dominant, other transition metals offer unique reactivity for the synthesis and functionalization of pyridine rings.

Rhodium-catalyzed reactions , for instance, are well-established for the construction of pyridine rings through [2+2+2] cycloadditions of alkynes and nitriles. While this would be a de novo synthesis rather than a direct functionalization of the target compound, it represents a powerful strategy for accessing highly substituted trifluoromethoxy-pyridines. Rhodium catalysts are also employed in C-H activation/functionalization reactions, which could potentially be used to introduce substituents at other positions on the pyridine ring. rsc.org

Copper-catalyzed reactions are particularly relevant for the formation of C-O and C-N bonds. The Ullmann condensation, for example, can be used to couple aryl halides with alcohols or amines. This could be an alternative to the Buchwald-Hartwig amination for the introduction of amino groups at the 4-position.

Ruthenium-catalyzed reactions have also emerged as a powerful tool in organic synthesis. For example, ruthenium-catalyzed cycloisomerization reactions can be employed to construct the pyridine ring system from acyclic precursors. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogs

The development of chiral analogs of this compound is of significant interest for exploring stereospecific interactions with biological targets. Asymmetric synthesis of such molecules would likely involve either the use of a chiral starting material or the application of a chiral catalyst.

One potential approach would be the enantioselective reduction of a prochiral ketone precursor to establish a chiral center. Another strategy could involve the use of chiral ligands in transition metal-catalyzed reactions to induce asymmetry. For instance, chiral phosphine ligands can be used in palladium-catalyzed allylic alkylation reactions to generate chiral products.

Green Chemistry Considerations in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing and functionalizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Palladium-catalyzed cross-coupling reactions, for example, are generally atom-economical.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids.

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can significantly shorten reaction times and improve yields. rsc.org

Solid-Phase Synthesis Applications

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of compounds for high-throughput screening. The bromine atom in this compound makes it an excellent candidate for solid-phase organic synthesis (SPOS).

In a typical solid-phase approach, the pyridin-2-ol moiety could be attached to a solid support, either through the oxygen or nitrogen atom. The bromine at the 4-position would then be available for a variety of palladium-catalyzed cross-coupling reactions to introduce diversity. After the desired transformations, the final product would be cleaved from the solid support.

This strategy would allow for the efficient and automated synthesis of a large number of derivatives of this compound, facilitating the exploration of its structure-activity relationships.

Reactivity of the Pyridinol Ring System

The reactivity of the this compound ring is a product of the combined influence of its substituents: the electron-withdrawing trifluoromethoxy group, the deactivating but ortho-, para-directing bromine atom, the activating hydroxyl group (in the pyridinol tautomer), and the electron-deficient nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the tautomeric nature of the molecule plays a crucial role. In its pyridin-2-ol form, the hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). Conversely, in the pyridin-2(1H)-one form, the ring is less activated.

The directing effects of the substituents on the pyridinol ring are as follows:

-OH (at C2): Strongly activating, ortho-, para-directing (to C3 and C5).

-Br (at C4): Deactivating but ortho-, para-directing (to C3 and C5).

-OCF₃ (at C6): Strongly deactivating and meta-directing (relative to itself, i.e., to C3 and C5). The para-directing effect of a trifluoromethoxy group has also been noted in some aniline (B41778) systems. nih.gov

Considering these influences, electrophilic attack is most likely to occur at the C3 and C5 positions, which are activated by the hydroxyl group and directed by both the bromine and trifluoromethoxy groups. Studies on the nitration of unsubstituted 2-pyridone show that substitution occurs at the 3- and 5-positions, with the ratio depending on the acidity of the reaction medium. rsc.org For this compound, the C3 and C5 positions are the predicted sites of electrophilic attack.

| Position | Influence of -OH (Activating) | Influence of -Br (Directing) | Influence of -OCF₃ (Directing) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho | Ortho | Meta | Favored |

| C5 | Para | Ortho | Meta | Favored |

Nucleophilic Aromatic Substitution at the Bromine and Trifluoromethoxy Positions

The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly when substituted with good leaving groups at the 2- or 4-positions. quimicaorganica.org In this compound, the bromine atom at the C4 position is a prime site for such reactions. The trifluoromethoxy group is strongly electron-withdrawing, which further activates the ring toward nucleophilic attack. mdpi.com

Displacement of the C4-bromo substituent is the most probable SNAr reaction. Bromide is a good leaving group. In contrast, the trifluoromethoxy group is generally a poor leaving group due to the strength of the C-O bond. While SNAr reactions involving the displacement of alkoxy groups can occur, they typically require more forcing conditions than for halogen displacement. The relative reactivity of halogens in SNAr reactions is often F > Cl ≈ Br > I, an order attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex, rather than its leaving group ability. nih.govstackexchange.com However, bromine remains a very effective leaving group in many SNAr contexts on pyridine rings. acs.orgacs.org

Therefore, derivatization via nucleophilic substitution is expected to occur selectively at the C4 position, replacing the bromine atom.

| Position | Leaving Group | Ring Activation | Leaving Group Ability | Predicted Reactivity |

|---|---|---|---|---|

| C4 | -Br | Activated (para to N, ortho to -OH, para to -OCF₃) | Good | Highly Favorable |

| C6 | -OCF₃ | Activated (ortho to N, para to -Br) | Poor | Unlikely under standard conditions |

Role of Pyridone-Pyridinol Tautomerism in Reactivity and Stability

The compound exists in a tautomeric equilibrium between this compound (the pyridinol or "enol" form) and 4-Bromo-6-(trifluoromethoxy)pyridin-2(1H)-one (the pyridone or "keto" form). This equilibrium is a critical determinant of the molecule's chemical properties and reactivity. wikipedia.org

The position of the equilibrium is highly sensitive to the solvent. In the gas phase or in non-polar solvents, the pyridinol form can be significant. stackexchange.com However, in polar solvents and in the solid state, the equilibrium strongly favors the pyridone form. stackexchange.comresearchgate.net This preference for the pyridone tautomer is due to its greater polarity and ability to form strong hydrogen-bonded dimers. wikipedia.org

This tautomerism directly impacts reactivity:

For Electrophilic Substitution: The pyridinol form, with its aromatic ring and strongly activating -OH group, is significantly more reactive than the pyridone form. Reactions likely proceed through the small, equilibrium concentration of the pyridinol tautomer.

For Nucleophilic Substitution: The pyridone form possesses a conjugated system that helps to stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction, thus facilitating the displacement of the bromine atom.

Investigation of Reaction Mechanisms

Understanding the mechanistic pathways is key to predicting and controlling the outcomes of reactions involving this compound.

Mechanistic Pathways of Halogen Displacement

The displacement of the bromine atom at the C4 position by a nucleophile proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the bromine (C4). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atom and the oxygen atom of the carbonyl group (in the pyridone tautomer). This step is typically the rate-determining step of the reaction. stackexchange.com

Elimination Step: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substituted product. This step is generally fast.

Involvement of Aryne/Pyridyne Intermediates in Rearrangement Reactions

Under specific, strongly basic conditions (e.g., using sodium amide, NaNH₂, or organolithium reagents in anhydrous solvents), an alternative mechanism involving a pyridyne intermediate can occur. wikipedia.org For a 4-bromopyridine, treatment with a very strong base can lead to the abstraction of a proton from a position adjacent to the bromine (C3 or C5). Subsequent elimination of the bromide ion generates a highly reactive 3,4-pyridyne or 4,5-pyridyne intermediate.

This pyridyne intermediate can then be attacked by a nucleophile (e.g., the amide ion, NH₂⁻) at either end of the strained "triple bond." For a 3,4-pyridyne intermediate formed from this compound, nucleophilic attack could occur at either C3 or C4. This would lead to a mixture of products, including the expected C4-substituted product and a rearranged C3-substituted product. The regioselectivity of the nucleophilic attack on the pyridyne can be influenced by the electronic effects of the other ring substituents. nih.gov The formation of pyridyne intermediates from 3-bromopyridines has been documented to enable 4-selective substitution reactions. researchgate.net However, this pathway is distinct from the more common SNAr mechanism and requires specific and harsh reaction conditions.

Functionalization and Derivatization Strategies

The strategic functionalization of this compound allows for the systematic construction of complex molecular architectures. Derivatization can be selectively achieved at three primary sites: the hydroxyl group, the bromine substituent, and, theoretically, the trifluoromethoxy group.

The hydroxyl group of this compound exists in a tautomeric equilibrium with its pyridin-2(1H)-one form. This endows the molecule with ambident nucleophilic character, allowing it to react at either the oxygen or the nitrogen atom, depending on the reaction conditions. researchgate.net

Key derivatization reactions at this position include:

O-Alkylation and O-Arylation: The hydroxyl group can be converted to an ether through reactions with alkyl or aryl halides. This is typically performed in the presence of a base to deprotonate the hydroxyl group, forming a more potent nucleophile. The choice of base and solvent is critical to favor O-alkylation over N-alkylation. For instance, using sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) typically favors ether formation.

O-Acylation: Ester derivatives can be readily formed by reacting the hydroxyl group with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct.

N-Alkylation: Under different conditions, particularly those that favor the pyridin-2(1H)-one tautomer, alkylation can occur on the ring nitrogen atom. This pathway can sometimes compete with O-alkylation, leading to a mixture of products. researchgate.net

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate, mesylate, or triflate, by reacting it with the corresponding sulfonyl chloride. This activates the position for subsequent nucleophilic substitution reactions, although in the context of a pyridin-2-ol, this can lead to the formation of a reactive pyridinium (B92312) salt.

Table 1: Representative Reactions at the Hydroxyl/Amide Moiety

| Reaction Type | Reagents | Product Type | Purpose |

| O-Alkylation | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., K₂CO₃, NaH) | Ether | Protection of the hydroxyl group or introduction of new functionality. nih.gov |

| O-Acylation | Acyl Chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Ester | Introduction of ester functional groups. |

| N-Alkylation | Alkyl Halide, Strong Base | N-Alkyl-pyridin-2-one | Derivatization at the ring nitrogen. researchgate.net |

| Sulfonylation | TsCl, MsCl, or Tf₂O, Base | Sulfonate Ester | Activation of the hydroxyl group as a leaving group. |

The bromine atom at the C4 position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. mdpi.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for extending the molecular framework.

Common transformations include:

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with a boronic acid or boronate ester to form a new C-C bond. It is one of the most versatile methods for introducing aryl, heteroaryl, or vinyl substituents. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃, K₃PO₄), and is often carried out in solvents like toluene (B28343) or mixtures of 1,4-dioxane (B91453) and water. mdpi.combeilstein-journals.org

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the bromopyridine with a terminal alkyne. The catalytic system usually consists of a palladium complex, a copper(I) co-catalyst (e.g., CuI), and a base such as an amine. beilstein-journals.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the bromine substituent with a primary or secondary amine, using a palladium catalyst with specialized phosphine ligands.

Stille Coupling: This involves the reaction with an organostannane reagent to form a C-C bond, catalyzed by palladium.

Halogen-Metal Exchange: The bromine atom can be replaced with a metal (typically lithium or magnesium) by treatment with an organometallic reagent like n-butyllithium or a Grignard reagent at low temperatures. mdpi.com The resulting organometallic intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups.

Table 2: Common Cross-Coupling Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (K₃PO₄) | C(sp²)-C(sp²) / C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (Et₃N) | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP) | C(sp²)-N |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C |

The trifluoromethoxy (OCF₃) group is a distinctive feature of the molecule, imparting unique electronic properties. rsc.org It is one of the most strongly electron-withdrawing groups and is known for its exceptional chemical and metabolic stability. rsc.org

Due to the high strength of the C-F and C-O bonds, the trifluoromethoxy group is generally considered inert under the conditions used for functionalizing the hydroxyl and bromo groups. It does not typically participate in the common derivatization reactions such as nucleophilic substitution, reduction, or oxidation. Its primary role is to act as a stable, lipophilic, and powerfully electron-withdrawing substituent that modulates the reactivity of the pyridine ring and the properties of the resulting derivatives. Therefore, derivatization strategies for this molecule almost exclusively focus on transformations that preserve the OCF₃ moiety intact.

Influence of Solvent and Catalyst on Reaction Outcomes

The outcome, efficiency, and selectivity of reactions involving this compound are highly dependent on the choice of solvent and catalyst. rsc.org

Influence on Hydroxyl Group Reactivity: In reactions involving the ambident nucleophilic pyridin-2-ol/one system, the solvent plays a crucial role in determining the site of attack (O- vs. N-alkylation). Polar aprotic solvents like DMF or DMSO can stabilize the pyridin-2-olate anion, often favoring O-alkylation. The choice of base is also critical; a strong, non-nucleophilic base is preferred for deprotonation without competing in the substitution reaction.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Bromo 6 Trifluoromethoxy Pyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise molecular structure of 4-bromo-6-(trifluoromethoxy)pyridin-2-ol. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy would provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities would allow for the unambiguous assignment of each atom within the pyridine (B92270) ring and its substituents. Furthermore, Fluorine-19 (¹⁹F NMR) spectroscopy would be particularly informative, offering insights into the electronic environment of the trifluoromethoxy group. While specific spectral data for this exact compound is not publicly available, analogous compounds suggest that the protons on the pyridine ring would appear in the aromatic region of the ¹H NMR spectrum, with their coupling patterns revealing their relative positions. In the ¹³C NMR spectrum, the carbon atoms bonded to bromine, oxygen, and the trifluoromethoxy group would exhibit characteristic chemical shifts influenced by the electronegativity of these substituents.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bonding arrangements within this compound. IR spectroscopy would be expected to show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C=C and C-N stretching vibrations of the pyridine ring, and the strong absorptions associated with the C-F bonds of the trifluoromethoxy group. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data by providing information on the symmetric vibrations of the aromatic ring and the C-Br bond. Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular symmetry.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to exhibit absorption bands in the ultraviolet region, arising from π-π* and n-π* transitions within the substituted pyridine ring. The position and intensity of these absorption maxima are sensitive to the nature and position of the substituents. The bromine atom, the hydroxyl group, and the trifluoromethoxy group would all influence the electronic distribution within the aromatic system, leading to shifts in the absorption wavelengths compared to unsubstituted pyridin-2-ol. This data provides valuable information about the conjugated system and the electronic effects of the substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Standard mass spectrometry would reveal the mass-to-charge ratio of the molecular ion, confirming the compound's molecular weight. The isotopic pattern of the molecular ion peak would be particularly revealing, with the characteristic 1:1 ratio of the bromine isotopes (⁷⁹Br and ⁸¹Br) providing a clear signature for the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence, thereby confirming the chemical composition of the molecule.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

For a definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group. This detailed structural information is crucial for understanding the physical properties of the compound and for computational modeling studies.

Comprehensive Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a primary tool for determining the purity of the synthesized compound. bldpharm.com By using an appropriate stationary phase and mobile phase, HPLC can separate the target compound from any impurities or starting materials. The retention time and peak area provide quantitative information about the purity. For preparative purposes, column chromatography is often employed for the isolation of the compound on a larger scale. Gas chromatography (GC) could also be utilized, particularly for assessing the presence of any volatile impurities. These chromatographic methods are fundamental to ensuring the quality and reliability of the compound for any subsequent studies or applications.

Computational and Theoretical Chemistry Insights into 4 Bromo 6 Trifluoromethoxy Pyridin 2 Ol

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 4-bromo-6-(trifluoromethoxy)pyridin-2-ol would begin with geometry optimization, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p). This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure. From this optimized geometry, a wealth of electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electronic charge. These foundational calculations are critical for all subsequent theoretical analyses.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. semanticscholar.org A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify various aspects of reactivity. These descriptors provide a numerical basis for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

This table represents the theoretical framework that would be applied to data derived from a HOMO-LUMO analysis of this compound.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov It illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Red areas indicate negative potential, making them susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

Fukui functions provide a more quantitative measure of local reactivity, identifying which atoms within the molecule are most likely to participate in electrophilic, nucleophilic, or radical attacks. This analysis helps to pinpoint the specific reactive centers in this compound.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds. By analyzing these interactions, the stability of the molecule can be better understood. Additionally, NBO analysis provides a method for calculating the distribution of atomic charges, which complements the insights gained from MEP maps.

Theoretical Studies of Tautomeric Equilibria and Intramolecular Hydrogen Bonding

Pyridin-2-ol compounds can exist in equilibrium with their pyridone tautomer. For this compound, this would involve a proton transfer from the hydroxyl group to the ring nitrogen. Computational methods, particularly DFT, are highly effective at predicting the relative energies of these tautomers. By calculating the energies of both the -ol and -one forms, it is possible to determine which tautomer is more stable and to estimate the equilibrium constant between them. These calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to understand how the environment affects the tautomeric equilibrium.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is widely used to predict and help interpret various types of spectra. For this compound, theoretical calculations could provide valuable data for comparison with experimental results.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov This theoretical spectrum can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes to specific bonds and functional groups within the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts are instrumental in interpreting experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. mdpi.com This analysis provides information about the electronic structure and the nature of the orbitals involved in the transitions.

By performing these computational studies, a comprehensive theoretical understanding of this compound could be achieved, paving the way for further experimental investigation and application.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions within a crystal lattice. For substituted pyridine (B92270) derivatives, this analysis typically reveals the dominant role of hydrogen bonding and other weak interactions in dictating the crystal packing.

Hirshfeld Surface Analysis of Analogous Pyridine Derivatives:

The two-dimensional fingerprint plots derived from Hirshfeld surfaces provide a quantitative breakdown of these interactions. For a molecule like this compound, it is anticipated that O-H···N or O-H···O hydrogen bonds involving the hydroxyl group and the pyridine nitrogen or the oxygen of a neighboring molecule would be a primary feature. Furthermore, due to the presence of the bromine and trifluoromethoxy groups, contacts involving these atoms are also expected.

Table 1: Anticipated Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds.

| Interaction Type | Expected Contribution | Description |

| O···H / H···O | High | Likely to be the most significant interaction, driven by hydrogen bonding from the pyridin-2-ol moiety. |

| H···H | Moderate to High | Represents the general van der Waals forces between hydrogen atoms on the molecular surface. |

| Br···H / H···Br | Moderate | Halogen bonding and other contacts involving the bromine atom are expected to play a notable role in the crystal packing. iucr.orgnih.gov |

| F···H / H···F | Moderate | The trifluoromethoxy group will contribute to these interactions. |

| C···H / H···C | Low to Moderate | General van der Waals interactions. |

| O···Br / Br···O | Low | Potential for weaker halogen-oxygen interactions. |

| C···C | Low | π-π stacking interactions between pyridine rings may occur. iucr.org |

Energy Frameworks:

Molecular Dynamics and Conformational Search Studies

Molecular dynamics (MD) simulations and conformational search studies are instrumental in understanding the dynamic behavior and preferred geometries of molecules.

Conformational Analysis:

For pyridin-2-ol derivatives, a key conformational aspect is the tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms. Computational studies on substituted pyridines have extensively investigated such equilibria. mdpi.com The relative stability of these tautomers can be influenced by substitution patterns and intermolecular interactions, particularly hydrogen bonding. nih.gov In the case of this compound, theoretical calculations would be necessary to determine the favored tautomer in different environments (gas phase vs. solution).

Furthermore, the orientation of the trifluoromethoxy group relative to the pyridine ring would be a subject of conformational analysis. The rotation around the C-O bond of the trifluoromethoxy group would likely have a low energy barrier, leading to multiple possible conformers. Conformational search studies, often employing quantum mechanical methods like Density Functional Theory (DFT), can identify the global and local energy minima on the potential energy surface. nih.govtandfonline.com

Molecular Dynamics Simulations:

While specific MD simulations for this compound are not documented, simulations of other pyridine derivatives in various environments have provided insights into their dynamic behavior. mdpi.com An MD simulation of this compound in a solvent like water or in a simulated crystal lattice would reveal the flexibility of the molecule, the stability of different conformers, and the dynamics of intermolecular hydrogen bonds. Such simulations could also predict macroscopic properties like diffusion coefficients and radial distribution functions, offering a deeper understanding of how the molecule interacts with its surroundings at an atomic level.

Applications of 4 Bromo 6 Trifluoromethoxy Pyridin 2 Ol As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Scaffolds

The structure of 4-Bromo-6-(trifluoromethoxy)pyridin-2-ol is primed for the construction of complex heterocyclic scaffolds, which are central to the development of new pharmaceuticals and other biologically active molecules. The bromine atom on the pyridine (B92270) ring is a key functional group that can participate in a variety of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ias.ac.innih.gov

For instance, the bromine atom can be readily displaced by a wide range of substituents, allowing for the fusion of additional rings onto the pyridine core. This is a common strategy for building polycyclic and fused heterocyclic systems, which are often found in medicinally active compounds. The presence of the trifluoromethoxy and hydroxyl groups can influence the reactivity of the pyridine ring and can also be modified in subsequent synthetic steps to further increase molecular complexity. While direct examples involving this compound are not prevalent in the literature, the synthetic utility of bromo-pyridines in building complex scaffolds is a well-established principle in organic chemistry.

Table 1: Potential Cross-Coupling Reactions for Heterocyclic Scaffold Synthesis

| Cross-Coupling Reaction | Reagents | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters, Palladium catalyst, Base | Biaryl or heteroaryl-substituted pyridines |

| Stille Coupling | Organostannanes, Palladium catalyst | Aryl, heteroaryl, or vinyl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | Aminopyridine derivatives |

| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | Alkynyl-substituted pyridines |

Role in the Development of Fluorinated Organic Molecules

The incorporation of fluorine-containing groups, such as the trifluoromethoxy (-OCF3) group, into organic molecules is a widely used strategy in drug discovery and materials science. googleapis.com The trifluoromethoxy group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. googleapis.com As such, this compound serves as a valuable precursor for the synthesis of novel fluorinated organic molecules.

The trifluoromethoxy group in this compound is a stable and desirable feature that is carried through synthetic sequences. The reactivity of the bromine and hydroxyl groups allows for the elaboration of the rest of the molecule, leading to a diverse range of fluorinated products. The development of new synthetic methodologies to introduce trifluoromethoxy groups can be challenging, making pre-functionalized building blocks like this compound particularly useful.

Table 2: Influence of the Trifluoromethoxy Group on Molecular Properties

| Property | Effect of -OCF3 Group |

| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. |

| Metabolic Stability | Can block metabolic attack at the position of substitution, increasing the half-life of a drug. |

| Acidity/Basicity | Can influence the pKa of nearby functional groups. |

| Conformation | Can affect the preferred three-dimensional shape of a molecule. |

Intermediate in the Preparation of Agrochemical Precursors

Pyridine-based compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides featuring a pyridine ring in their structure. googleapis.com The specific substitution pattern of this compound, with its halogen, fluorinated ether, and hydroxyl functionalities, makes it a plausible intermediate in the synthesis of new agrochemical candidates.

The trifluoromethyl and trifluoromethoxy groups are particularly prevalent in modern agrochemicals due to their ability to enhance biological activity and improve metabolic stability in target organisms. googleapis.com While specific patented agrochemicals derived directly from this compound are not identified in the public domain, its structural features align with those found in a number of commercial and developmental agrochemicals. The synthetic handles on the molecule would allow for its incorporation into larger, more complex structures with potential pesticidal activity.

Catalyst or Ligand Precursor Studies

The pyridine nitrogen atom in this compound has the potential to coordinate with metal centers, making it a candidate for the development of new ligands for catalysis. The electronic properties of the pyridine ring are modulated by the electron-withdrawing trifluoromethoxy group and the electron-donating hydroxyl group, which could fine-tune the coordinating ability of the nitrogen atom.

Furthermore, the bromine atom could be utilized to link the pyridine ring to other coordinating moieties, creating multidentate ligands. These ligands could then be used to form metal complexes with potential applications in various catalytic transformations. While there are no specific studies detailing the use of this compound as a catalyst or ligand precursor, the fundamental principles of coordination chemistry suggest its potential in this area. Research in this field often involves the synthesis and evaluation of a wide variety of substituted pyridines to optimize catalyst performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-6-(trifluoromethoxy)pyridin-2-ol?

- Methodology : A common approach involves halogenation and functional group introduction. For example, bromination of a pyridine precursor using bromine (Br₂) in acetic acid (HAcO) with KSCN as a catalyst, followed by purification via column chromatography (petroleum ether/ethyl acetate 7:3) . Ensure reaction monitoring via TLC and intermediate characterization using -NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- -NMR : Dissolve in DMSO-d₆; observe aromatic protons (e.g., δ 7.46 ppm for pyridine protons) and hydroxyl group shifts .

- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., MH⁺ peak at m/z 313/315 for bromine isotope pattern) .

- IR Spectroscopy : Identify O-H stretches (~3434 cm⁻¹) and C-F vibrations (~1443 cm⁻¹) .

Q. What safety protocols are essential during synthesis and handling?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine or trifluoromethoxy byproducts .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Decomposition Management : Avoid heat/sparks; hazardous combustion products include hydrogen fluoride and bromide. Neutralize spills with NaHCO₃ .

Advanced Research Questions

Q. How do the bromo and trifluoromethoxy substituents influence electronic properties?

- Methodology : Apply Hammett substituent constants (σ values):

- The electron-withdrawing trifluoromethoxy group (σₚ ≈ 0.45) increases electrophilicity at the pyridine ring, while bromo (σₘ ≈ 0.39) directs regioselectivity in cross-coupling reactions. Use DFT calculations to map electron density distribution .

Q. Can Suzuki-Miyaura cross-coupling be applied to modify this compound?

- Methodology : Yes. General procedure:

- React this compound with arylboronic acids (1.2 eq) in dioxane/Na₂CO₃ (2 M), catalyzed by Pd(PPh₃)₄ (10 mol%) at reflux. Purify via column chromatography (petroleum ether/ethyl acetate). Yields range from 36% (direct bromination) to 79% (cross-coupled derivatives) .

Q. How can QSAR models predict bioactivity of derivatives?

- Methodology :

- Descriptor Selection : Include logP (lipophilicity), Hammett σ (electronic effects), and steric parameters.

- Data Training : Use bioassay data (e.g., IC₅₀ values for kinase inhibition) to correlate substituent effects. For example, trifluoromethoxy enhances metabolic stability in fluorinated pharmaceuticals .

Q. What computational tools aid in studying its interaction with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions from CF₃O .

- MD Simulations : Run GROMACS trajectories to assess stability of protein-ligand complexes over 100 ns, analyzing RMSD and binding free energy with MM/PBSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.